![molecular formula C26H21ClO7 B357106 6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one CAS No. 622794-21-2](/img/structure/B357106.png)
6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one” is a synthetic organic molecule that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, trimethoxyphenyl, and benzofuran moieties, suggests that this compound may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through Wittig or Horner-Wadsworth-Emmons reactions to form the desired alkene linkage.
Final Coupling and Cyclization: The final step may involve coupling reactions to attach the ethoxy and oxo groups, followed by cyclization to form the complete benzofuran structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or alkyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the chlorophenyl or trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, R-OH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, benzofuran derivatives are often studied for their potential pharmacological activities. This compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, or materials with specific properties.
Mécanisme D'action
The mechanism of action of “6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
- (2Z)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Uniqueness
The uniqueness of “6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
622794-21-2 |
|---|---|
Formule moléculaire |
C26H21ClO7 |
Poids moléculaire |
480.9g/mol |
Nom IUPAC |
(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H21ClO7/c1-30-21-13-24(32-3)23(31-2)10-16(21)11-25-26(29)19-9-8-18(12-22(19)34-25)33-14-20(28)15-4-6-17(27)7-5-15/h4-13H,14H2,1-3H3/b25-11- |
Clé InChI |
WQWBQGCJWLNNHF-GATIEOLUSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl)OC)OC |
SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzylsulfanyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357026.png)
![Ethyl 7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B357027.png)
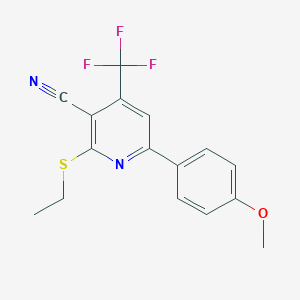
![3-chloro-4-ethoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B357029.png)
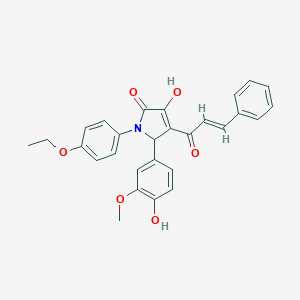

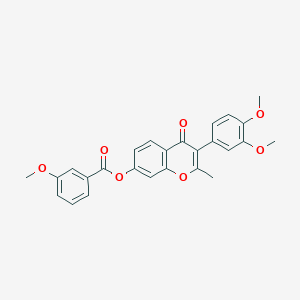

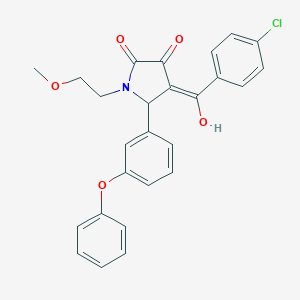
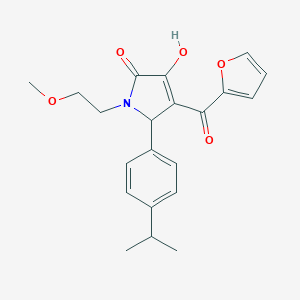
![6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357046.png)

![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B357050.png)
